(R,S)-Epoxy Leucine Carfilzomib is a synthetic compound that serves as a potent proteasome inhibitor, primarily used in cancer therapy. It is derived from the natural amino acid leucine and is characterized by its unique molecular structure, which includes an epoxy group that contributes to its biological activity. The compound is classified as an antineoplastic agent and is particularly effective in treating multiple myeloma, a type of blood cancer.
(R,S)-Epoxy Leucine Carfilzomib is an analog of carfilzomib, which was developed from epoxomicin, a natural product known for its proteasome inhibition properties. Carfilzomib received approval from the U.S. Food and Drug Administration in 2012 for treating relapsed or refractory multiple myeloma. The compound falls under the classification of small molecules and specifically belongs to the category of oligopeptides, which are composed of short chains of amino acids linked by peptide bonds .
The synthesis of (R,S)-Epoxy Leucine Carfilzomib involves several key steps:
Industrial production optimizes these methods for large-scale synthesis, incorporating automated peptide synthesizers and high-throughput purification systems.
(R,S)-Epoxy Leucine Carfilzomib has a molecular formula of and a molecular weight of approximately 719.9 g/mol . The structure features an epoxy group that plays a critical role in its reactivity and biological function. The compound's stereochemistry is significant; the (R,S) configuration may influence its interactions with biological targets.
The structural representation can be summarized as follows:
(R,S)-Epoxy Leucine Carfilzomib undergoes several chemical reactions due to its functional groups:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines for nucleophilic substitution.
The primary mechanism of action for (R,S)-Epoxy Leucine Carfilzomib involves the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. By irreversibly binding to the active sites within the 20S proteasome, it disrupts protein degradation pathways, leading to:
This mechanism is particularly effective in multiple myeloma treatment, where it enhances cell cycle arrest and promotes cancer cell death .
These properties indicate that (R,S)-Epoxy Leucine Carfilzomib is stable under standard laboratory conditions but requires careful handling due to its biological activity .
(R,S)-Epoxy Leucine Carfilzomib has significant applications in biomedical research, particularly in oncology:
Research continues to explore its potential against other types of cancers and its mechanisms at the molecular level .
The stereochemical precision of epoxyketone inhibitors dictates their proteasome-binding affinity and selectivity. Carfilzomib’s tetrapeptide backbone features four chiral centers that enforce a specific three-dimensional conformation, enabling optimal docking into the chymotrypsin-like (ChT-L) active site of the 20S proteasome. The S-configuration at the epoxy leucine residue (P1 position) positions the electrophilic epoxyketone warhead for nucleophilic attack by Thr1Oγ, while the R-configuration at the C-terminal epoxy group ensures stereoselective morpholino adduct formation [1] [9].
X-ray crystallography studies reveal that Carfilzomib’s chiral centers facilitate dual covalent bonding with the proteasome’s catalytic threonine. The nucleophilic Thr1Oγ attacks the ketone carbonyl, while the free N-terminal amine of Thr1 engages the epoxide ring, forming a stable morpholino ring (Figure 1). This irreversible adduct is sterically feasible only when chiral centers enforce a syn-periplanar orientation between the epoxyketone and Thr1 residues [1] [5]. Racemization at any chiral center reduces inhibitory potency by >100-fold, as demonstrated in analogues with epi-leucine configurations [9].
Table 1: Impact of Chiral Center Modifications on Proteasome Inhibition
Chiral Center Position | Stereochemistry | IC₅₀ (nM) | Inhibition Mechanism |
---|---|---|---|
P1 (Leucine) | S | 5.9 | Irreversible |
P1 (Leucine) | R | 720 | Reversible |
C-terminal epoxide | R | 6.2 | Irreversible |
C-terminal epoxide | S | 850 | Weak binding |
Carfilzomib’s P1′ morpholinoacetamide moiety enhances aqueous solubility (>1000-fold vs. precursor YU-101) by introducing a tertiary amine with protonation capacity [9]. Modular substitutions at P1′ demonstrate that:
The epoxy leucine pharmacophore is synthesized via a Wittig-Horner/Baylis-Hillman cascade (Scheme 1):
Orthogonal protection schemes prevent side reactions during epoxyketone formation:
Carfilzomib’s tetrapeptide chain (Leu-Phe-Phe-Leu(epoxy)) is assembled via Fmoc-SPPS on Wang resin using:
Table 2: Optimized SPPS Conditions for Tetrapeptide Segments
Residue | Coupling Reagent | Solvent | Time (min) | Yield (%) |
---|---|---|---|---|
Fmoc-Leu(epoxy)-OH | HATU/DIPEA | DMF | 90 | 92 |
Fmoc-Phe-OH | COMU®/OxymaPure® | NMP | 45 | 98 |
Fmoc-N-Me-Phe-OH | PyAOP/HOAt | DCM:DMF (1:1) | 120 | 85 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0